Benzyl piperazine-D7 diHCl (CAS 1141738-08-0) is a chemically stable, isotopically labeled internal standard (SIL-IS) primarily utilized in the quantitative analysis of the designer drug 1-benzylpiperazine (BZP) [1]. Formulated as a dihydrochloride salt, this compound overcomes the severe handling limitations of its free-base counterpart by offering a non-volatile, easily weighable crystalline solid with high aqueous and methanolic solubility . In procurement contexts, it is the benchmark material for clinical diagnostics, forensic toxicology, and environmental monitoring, providing the exact chromatographic co-elution and ionization behavior required to validate high-throughput mass spectrometry (LC-MS/MS and GC-MS) assays [1].
Substituting Benzyl piperazine-D7 diHCl with unlabeled BZP, non-deuterated structural analogs, or the free-base form fundamentally compromises analytical integrity and laboratory workflows. Unlabeled analogs or structurally similar internal standards (such as TFMPP) fail to perfectly mirror BZP's specific extraction recovery and matrix-induced ion suppression in electrospray ionization (ESI), leading to significant quantification errors in complex biological matrices [1]. Furthermore, attempting to procure and utilize the BZP free base introduces severe processability issues; the free base is a corrosive, yellowish liquid that rapidly absorbs atmospheric carbon dioxide and degrades, whereas the dihydrochloride salt guarantees precise gravimetric handling, batch-to-batch reproducibility, and extended shelf life [2].
In targeted LC-MS/MS analysis of biological matrices, unlabeled BZP is subject to significant ion suppression or enhancement. The incorporation of BZP-D7 diHCl as a SIL-IS perfectly mirrors the target analyte's retention time and ionization behavior [1]. By monitoring the +7 Da mass shift (precursor m/z 184 for BZP-D7 vs. m/z 177 for BZP), laboratories achieve highly reproducible quantification, correcting for matrix effects that would otherwise skew recovery data by >20% when using non-coeluting or structural analog internal standards [2].
| Evidence Dimension | Matrix effect correction and quantification accuracy |
| Target Compound Data | BZP-D7 diHCl provides near 100% corrected recovery regardless of matrix complexity. |
| Comparator Or Baseline | Structural analog IS (uncorrected ion suppression leading to quantification errors). |
| Quantified Difference | Complete normalization of matrix effects, resolving >20% variance in recovery. |
| Conditions | LC-MS/MS MRM analysis in complex biological matrices (e.g., blood, urine). |
Ensures forensic and clinical laboratories meet strict validation criteria for quantitative accuracy by eliminating matrix-induced signal variance.
The physical state of a reference standard dictates its utility in high-throughput laboratory settings. BZP free base is a yellowish liquid that rapidly absorbs atmospheric CO2, is highly corrosive, and is prone to volatilization, leading to concentration drift over time [1]. In contrast, BZP-D7 diHCl is a stable, non-volatile solid. This salt form allows for precise gravimetric weighing, long-term storage without degradation, and immediate dissolution in polar solvents for stock solution preparation [1].
| Evidence Dimension | Physical stability and handling state |
| Target Compound Data | BZP-D7 diHCl is a stable, non-volatile solid with extended shelf life. |
| Comparator Or Baseline | BZP free base (volatile, corrosive liquid, prone to atmospheric CO2 absorption). |
| Quantified Difference | Complete elimination of volatility-induced concentration drift and handling hazards. |
| Conditions | Ambient laboratory handling and long-term reference standard storage. |
Procurement of the diHCl salt prevents costly standard degradation and ensures absolute batch-to-batch reproducibility in stock solution preparation.
For low-level trace analysis, isotopic cross-talk from the natural heavy isotopes of the analyte can artificially inflate the internal standard signal. BZP-D7 provides a +7 Da mass shift (m/z 184 vs 177), which completely isolates its MRM transitions from the natural isotopic envelope of unlabeled BZP [1]. Lower-labeled analogs (e.g., D3 or D4) carry a higher risk of M+3/M+4 interference, especially at high analyte concentrations, which reduces the linear dynamic range of the assay [2].
| Evidence Dimension | Isotopic cross-talk and signal interference |
| Target Compound Data | +7 Da mass shift (BZP-D7) yields zero measurable isotopic interference. |
| Comparator Or Baseline | +3 Da or +4 Da labeled analogs (susceptible to M+3/M+4 natural isotope overlap). |
| Quantified Difference | Extension of the linear dynamic range by eliminating baseline signal inflation. |
| Conditions | High-concentration analyte samples in MRM mass spectrometry. |
A +7 Da shift guarantees a clean analytical blank, critical for defensible forensic reporting and wide-dynamic-range assays.
BZP-D7 diHCl is the benchmark internal standard for LC-MS/MS and GC-MS panels targeting designer drugs. Its +7 Da mass shift and exact co-elution with BZP ensure accurate quantification in blood or urine, completely mitigating the severe matrix effects commonly encountered in these biological samples [1].
Due to the gravimetric stability and non-volatility of the dihydrochloride salt compared to the free base, BZP-D7 diHCl is the benchmark precursor for producing ISO 17034-compliant multi-component calibration mixtures. It ensures long-term shelf life and prevents concentration drift in commercial ampouled solutions.
Applied in in vitro and in vivo studies to track BZP metabolism, the +7 Da mass shift of BZP-D7 diHCl allows researchers to clearly differentiate between endogenous isobaric interferences and the target drug metabolites, extending the linear dynamic range of the pharmacokinetic assay [1].